Monoolein

Catalog No.
S782654
CAS No.
111-03-5
M.F
C21H40O4
M. Wt
356.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Monoolein

CAS Number

111-03-5

Product Name

Monoolein

IUPAC Name

2,3-dihydroxypropyl (Z)-octadec-9-enoate

Molecular Formula

C21H40O4

Molecular Weight

356.5 g/mol

InChI

InChI=1S/C21H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h9-10,20,22-23H,2-8,11-19H2,1H3/b10-9-

InChI Key

RZRNAYUHWVFMIP-KTKRTIGZSA-N

SMILES

Array

solubility

INSOL IN WATER; SOL IN ETHANOL, ETHER, CHLOROFORM
insoluble in water; soluble in hot organic solvents
soluble in hot alcohol (in ethanol)

Synonyms

(9Z)-9-Octadecenoic Acid 2,3-Dihydroxypropyl Ester; 1-Mono(cis-9-octacenoyl)Glycerol; 1-Monoolein; 2,3-Dihydroxypropyl Oleate; Danisco MO 90; Glycerol 1-Oleate; Glycerol α-cis-9-Octadecenate; Glyceryl Monooleate; Rylo MG 19; rac-1-Monoolein; rac-1-M

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)O

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(CO)O

The exact mass of the compound Monoolein is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insol in water; sol in ethanol, ether, chloroforminsoluble in water; soluble in hot organic solventssoluble in hot alcohol (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406285. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Glycerides - Supplementary Records. It belongs to the ontological category of 1-acylglycerol 18:1 in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Monoolein (1-Oleoyl-rac-glycerol) is a highly functional non-ionic monoglyceride amphiphile distinguished by its cis-unsaturated hydrocarbon chain. In procurement and formulation contexts, it is primarily valued for its unique lyotropic liquid crystalline phase behavior, spontaneously forming bicontinuous cubic phases (such as Pn3m and Ia3d) in the presence of excess water [1]. Unlike generic emulsifiers, high-purity monoolein (>99%) is a critical precursor for advanced nanomedicine delivery systems (cubosomes) and serves as the gold-standard host lipid for in meso membrane protein crystallization .

Substituting high-purity monoolein with lower-cost mixed glycerides or saturated analogs like monostearin fundamentally alters material performance and processability. Monostearin possesses a saturated acyl chain that raises its melting point to ~74°C, causing it to form rigid lamellar gel phases in water at room temperature rather than the desired bicontinuous cubic phases [1]. Furthermore, utilizing industrial-grade mixed glycerides (e.g., 86% monoolein with monostearin and monopalmitin impurities) shifts the critical hydration boundaries and lattice parameters of the lipidic cubic phase, leading to irreproducible pore sizes that cause catastrophic failures in sensitive membrane protein crystallization and targeted drug release assays [2].

Room-Temperature Lyotropic Phase Behavior: Monoolein vs. Monostearin

The cis-double bond in monoolein's acyl chain depresses its phase transition temperature, allowing it to form highly ordered bicontinuous cubic phases (Pn3m/Ia3d) in excess water at standard ambient temperatures (20°C) [1]. In head-to-head comparisons, the saturated analog monostearin remains in a solid lamellar (gel) state at 20°C and requires heating above 70°C to achieve fluid phase transitions [2].

Evidence DimensionLyotropic phase in excess water at 20°C
Target Compound DataBicontinuous cubic phase (Pn3m/Ia3d)
Comparator Or BaselineSolid lamellar crystal (gel) phase (Monostearin)
Quantified DifferenceMonoolein maintains cubic phase stability down to ~17°C; monostearin requires >70°C for fluidity.
ConditionsLipid/water systems at 20°C under equilibrium hydration.

Procurement of monoolein is mandatory for formulations requiring spontaneous room-temperature assembly of cubic phases, such as cubosomes or LCP matrices.

Hydrophobic Drug Solubilization Enhancement: Monoolein vs. Monostearin

In lipid-based formulations designed to enhance the bioavailability of poorly water-soluble drugs (e.g., fenofibrate), monoolein acts as a Class 1 solubilization enhancer. Quantitative studies demonstrate that monoolein provides a greater than 10-fold increase in drug solubilization in biorelevant media [1]. Conversely, monostearin and other saturated analogs exhibit a marginal to negligible effect on solubilization capacity [1].

Evidence DimensionSolubilization enhancement of fenofibrate
Target Compound Data>10-fold increase (Class 1 enhancer)
Comparator Or BaselineMarginal/negligible enhancement (Monostearin, Class 3)
Quantified Difference>10-fold difference in solubilization capacity.
ConditionsBiorelevant media utilizing polar lipid excipients.

Buyers formulating self-emulsifying drug delivery systems (SEDDS) must select monoolein over saturated monoglycerides to achieve viable drug loading and bioavailability.

Tunable Drug Release Kinetics: Monoolein vs. Phytantriol Cubosomes

Both monoolein and phytantriol are premier lipids for cubosome formulation, but they offer drastically different release kinetics. When encapsulating poorly soluble drugs like cinnarizine, monoolein-derived cubosomes exhibit a controlled release profile spanning approximately 5 hours [1]. In contrast, phytantriol cubosomes, which lack ester linkages and possess different packing parameters, extend the release profile to over 50 hours [1].

Evidence DimensionDrug release duration (cinnarizine)
Target Compound Data~5 hours
Comparator Or Baseline~50 hours (Phytantriol cubosomes)
Quantified Difference10-fold faster release rate for monoolein.
ConditionsPolymeric-stabilized cubosome suspensions encapsulating cinnarizine.

Formulators must procure monoolein when targeting an intermediate, 5-hour sustained release profile, whereas phytantriol is reserved for ultra-prolonged delivery.

Lattice Parameter Reproducibility: High-Purity Monoolein vs. Mixed Glycerides

For in meso membrane protein crystallization, the exact dimensions of the aqueous channels within the cubic phase are critical. High-purity monoolein (>99%) yields a highly reproducible Pn3m lattice. Commercial mixed glycerides (e.g., 86% monoolein with 7% monostearin and 3.5% monopalmitin) alter the lipid packing, shifting the cubic-to-lamellar phase transition temperatures and unpredictably modifying the lattice pore size [1].

Evidence DimensionLCP lattice predictability and phase boundary stability
Target Compound DataReproducible Pn3m lattice down to 17°C (>99% Monoolein)
Comparator Or BaselineUnpredictable lattice shifts and premature lamellar transitions (Mixed glycerides)
Quantified Difference14% impurity profile in mixed glycerides fundamentally alters the temperature-composition phase diagram.
ConditionsLCP crystallization screens at 20°C.

Structural biology labs must procure >99% pure monoolein to prevent costly false negatives and irreproducibility in membrane protein crystallization trials.

In Meso Membrane Protein Crystallization

Utilizing high-purity monoolein to form stable lipidic cubic phases (LCP) at 20°C, providing an ideal bicontinuous bilayer environment for the structural determination of GPCRs and other complex membrane proteins [1].

Cubosome Nanocarrier Formulation

Serving as the primary amphiphilic building block for cubosomes, enabling the encapsulation and targeted 5-hour sustained release of hydrophobic active pharmaceutical ingredients [2].

Self-Emulsifying Drug Delivery Systems (SEDDS)

Acting as a highly effective lipid excipient to enhance the gastrointestinal solubilization and bioavailability of Class II and Class IV BCS drugs, significantly outperforming saturated monoglycerides [3].

Biomimetic Membrane Assays

Employed as a standardized model lipid to study lipid-protein interactions, membrane fusion dynamics, and the effects of additives on bilayer curvature, relying on its well-characterized phase diagram [4].

Physical Description

Liquid; Dry Powder
Clear amber or pale yellow liquid; [Hawley] Yellow liquid or soft solid with a sweet odor; mp = 25 deg C (unstable); [HSDB] Solid; mp = 35.5 deg C; Opaque liquid; mp = 20 deg C; [MSDSonline]
pale yellow viscous oily liquid with a faint fatty odou

Color/Form

PLATES FROM ETHANOL
YELLOW OIL OR SOFT SOLID

XLogP3

6.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

356.29265975 Da

Monoisotopic Mass

356.29265975 Da

Boiling Point

238-240 °C AT 3 MM HG

Heavy Atom Count

25

Taste

FATTY TASTE

Density

0.9420 @ 20 °C/4 °C
0.925-0.935

Odor

SWEET

Melting Point

25 °C (UNSTABLE)
MELTING POINT: 32 °C (UNSTABLE) /PRIMARY BETA FORM/; 35.5 °C (STABLE) /BETA FORM/

UNII

D3AEF6S35P

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 507 of 521 companies (only ~ 2.7% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

25496-72-4
111-03-5
67701-32-0
37220-82-9

Wikipedia

Glyceryl 1-oleate
1-Monooleoyl-Rac-Glycerol

Use Classification

EPA Safer Chemical Functional Use Classes -> Surfactants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Emulsifying; Emollient

Methods of Manufacturing

REACTION OF OLEIC ACID WITH GLYCEROL, PRODUCING A MIXTURE (PREDOMINANTLY MONOOLEATE)
SEE MONOGLYCERIDE. PRODUCED SYNTHETICALLY BY ALCOHOLYSIS OF FATS WITH GLYCEROL, YIELDING A MIXTURE OF MONO-, DI-, & TRIGLYCERIDES WHICH IS PREDOMINANTLY MONOGLYCERIDES. /MONOGLYCERIDE/

General Manufacturing Information

Paint and Coating Manufacturing
Wholesale and Retail Trade
Textiles, apparel, and leather manufacturing
Food, beverage, and tobacco product manufacturing
Petroleum Lubricating Oil and Grease Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Custom Compounding of Purchased Resins
All Other Chemical Product and Preparation Manufacturing
9-Octadecenoic acid (9Z)-, 2,3-dihydroxypropyl ester: ACTIVE
9-Octadecenoic acid (9Z)-, monoester with 1,2,3-propanetriol: ACTIVE
FEMA NUMBER 2526

Dates

Last modified: 08-15-2023
Tumaney AW, Shekar S, Rajasekharan R: Identification, purification, and characterization of monoacylglycerol acyltransferase from developing peanut cotyledons. J Biol Chem. 2001 Apr 6;276(14):10847-52. [PMID:11283027]
Shimotoyodome A, Osaki N, Onizawa K, Mizuno T, Suzukamo C, Okahara F, Fukuoka D, Hase T: Dietary 1-monoolein decreases postprandial GIP release by reducing jejunal transport of glucose and fatty acid in rodents. Am J Physiol Gastrointest Liver Physiol. 2012 Aug 1;303(3):G298-310. doi: 10.1152/ajpgi.00457.2011. Epub 2012 May 31. [PMID:22651926]
Kameyama Y, Yoshioka S, Hasegawa I, Nozawa Y: Studies of diacylglycerol cholinephosphotransferase and diacylglycerol ethanolaminephosphotransferase activities in Tetrahymena microsomes. Biochim Biophys Acta. 1981 Aug 24;665(2):195-204. [PMID:6269644]
Long et al. Selective blockade of 2-arachidonoylglycerol hydrolysis produces cannabinoid behavioral effects Nature Chemical Biology, doi: 10.1038/nchembio.129, published online 23 November 2008 http://www.nature.com/naturechemicalbiology

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